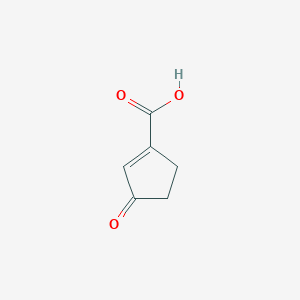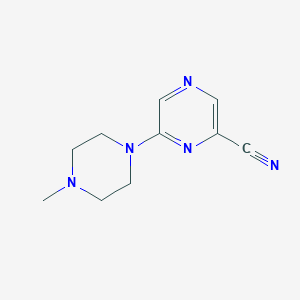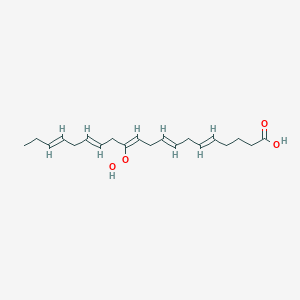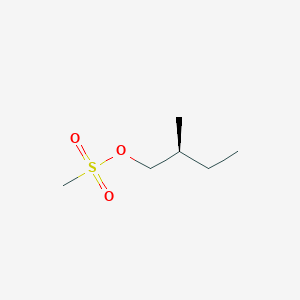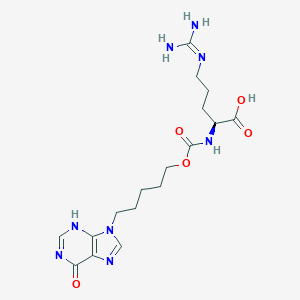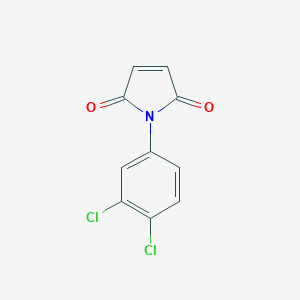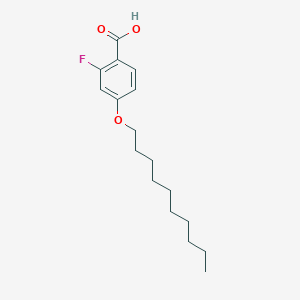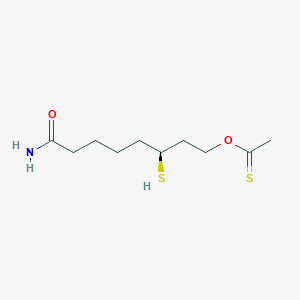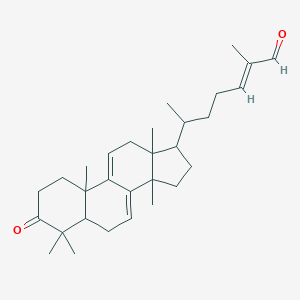
ganoderal A
Vue d'ensemble
Description
Applications De Recherche Scientifique
Mécanisme D'action
- Ganoderal A primarily targets the cholesterol synthesis pathway. It acts as a cholesterol synthesis inhibitor .
- Additionally, it exhibits various biological activities, including antioxidant, anti-inflammatory, immunomodulatory, and anti-tumor effects .
Target of Action
Pharmacokinetics
Its impact on cholesterol synthesis and broader biological effects warrant continued investigation . 🍄🌿
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
Le Ganodéral A est principalement isolé des carpophores de Ganoderma lucidum. Le processus d'extraction implique plusieurs étapes :
Extraction : Les carpophores séchés sont réduits en poudre et soumis à une extraction par solvant à l'aide d'éthanol ou de méthanol.
Filtration et concentration : L'extrait est filtré et concentré sous pression réduite pour éliminer le solvant.
Purification : L'extrait concentré est soumis à des techniques chromatographiques telles que la chromatographie liquide haute performance (HPLC) pour isoler le Ganodéral A
Méthodes de production industrielle
La production industrielle de Ganodéral A implique la culture à grande échelle de Ganoderma lucidum, suivie de processus d'extraction et de purification similaires à ceux utilisés en laboratoire. L'optimisation des conditions de culture, telles que la température, l'humidité et l'apport en nutriments, est cruciale pour maximiser le rendement en Ganodéral A .
Analyse Des Réactions Chimiques
Types de réactions
Le Ganodéral A subit diverses réactions chimiques, notamment :
Substitution : Les réactions de substitution impliquant le Ganodéral A peuvent conduire à la formation de dérivés ayant des activités biologiques modifiées.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.
Substitution : Différents nucléophiles, notamment les amines et les alcools, peuvent être utilisés en conditions acides ou basiques.
Principaux produits formés
Oxydation : Acides ganoderiques
Réduction : Ganodérol
Substitution : Divers dérivés de Ganodéral avec des activités biologiques modifiées.
Applications de la recherche scientifique
Chimie : Le Ganodéral A sert de précurseur pour la synthèse de divers dérivés bioactifs.
Médecine : Le Ganodéral A présente des activités d'inhibition de la synthèse du cholestérol, anti-inflammatoires et antitumorales, ce qui en fait un agent thérapeutique potentiel pour les maladies cardiovasculaires et le cancer
Mécanisme d'action
Le Ganodéral A exerce ses effets par le biais de multiples cibles et voies moléculaires :
Différenciation ostéogénique : Le Ganodéral A favorise la différenciation ostéogénique en activant les voies de signalisation Wnt/β-caténine et BMP/SMAD.
Inhibition de la synthèse du cholestérol : Le Ganodéral A inhibe la synthèse du cholestérol en ciblant l'enzyme lanostérol 14α-déméthylase, qui est impliquée dans la conversion du lanostérol en cholestérol.
Comparaison Avec Des Composés Similaires
Le Ganodéral A est unique parmi les triterpénoïdes en raison de ses activités biologiques spécifiques. Des composés similaires comprennent :
Acide ganoderique A : Connu pour ses propriétés antitumorales et anti-inflammatoires.
Ganodérol B : Présente une inhibition de la synthèse du cholestérol similaire à celle du Ganodéral A.
Ganodermanontriol : Inhibe le comportement invasif des cellules cancéreuses.
Propriétés
IUPAC Name |
(E,6R)-2-methyl-6-[(5R,10S,13R,14R,17R)-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl]hept-2-enal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H44O2/c1-20(19-31)9-8-10-21(2)22-13-17-30(7)24-11-12-25-27(3,4)26(32)15-16-28(25,5)23(24)14-18-29(22,30)6/h9,11,14,19,21-22,25H,8,10,12-13,15-18H2,1-7H3/b20-9+/t21-,22-,25+,28-,29-,30+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHNFCIPJKSUUES-SPFFTVLFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC=C(C)C=O)C1CCC2(C1(CC=C3C2=CCC4C3(CCC(=O)C4(C)C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC/C=C(\C)/C=O)[C@H]1CC[C@@]2([C@@]1(CC=C3C2=CC[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H44O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401318282 | |
| Record name | Ganoderal A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401318282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
436.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104700-98-3 | |
| Record name | Ganoderal A | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=104700-98-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ganoderal A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401318282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the potential therapeutic applications of ganoderal A?
A1: this compound, a lanostane-type triterpene found in Ganoderma lucidum (Lingzhi), has demonstrated promising effects on osteogenic differentiation in human amniotic mesenchymal stem cells []. This suggests potential applications in bone regeneration and related therapies. Further research is needed to fully explore its therapeutic potential.
Q2: Which enzymes involved in cholesterol synthesis are inhibited by this compound and related compounds?
A2: Studies indicate that this compound, along with other 26-oxygenosterols like ganoderol A and B, and ganoderic acid Y, inhibit cholesterol biosynthesis by targeting the lanosterol 14α-demethylase enzyme []. This enzyme plays a crucial role in the conversion of 24,25-dihydrolanosterol to cholesterol.
Q3: What is the molecular formula and weight of this compound?
A4: While the provided abstracts do not explicitly mention the molecular formula and weight of this compound, they do provide information on its structural characterization. This compound is a lanostane-type triterpene [, ]. Based on its structure and known properties of similar compounds, its molecular formula can be deduced as C30H48O3, with a molecular weight of approximately 456 g/mol.
Q4: What analytical techniques are commonly used for the isolation and identification of this compound in Ganoderma lucidum?
A4: Researchers frequently employ a combination of techniques for isolating and identifying this compound. These include:
- Extraction: Initially, this compound is extracted from Ganoderma lucidum using solvents like methanol or ethanol [, , , ].
- Chromatographic Separation: High-performance liquid chromatography (HPLC) is commonly used for separating and purifying this compound from other compounds in the extract [, , ].
- Structure Elucidation: The structure of this compound is typically confirmed using spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) [, , , , ].
Q5: How do the chemical characteristics of Ganoderma lucidum and Ganoderma sinense differ based on triterpene profiles?
A6: Hierarchical clustering analysis of HPLC profiles, considering nine triterpenes including this compound, revealed significant differences in the chemical makeup of Ganoderma lucidum and Ganoderma sinense []. This highlights the importance of accurate species identification for medicinal applications.
Q6: What are the implications of the structural differences between different Ganoderma species on their medicinal properties?
A7: Although both Ganoderma lucidum and Ganoderma sinense are used medicinally, their distinct triterpene profiles, including variations in this compound content, suggest potential differences in their bioactivity and therapeutic effects []. Further research is crucial to understand the specific pharmacological activities associated with each species and their respective triterpenoid constituents.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




